By combining these functionalities, 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride offers several advantages in chemical probe development:
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride is a chemical compound characterized by its unique diazirine structure, which consists of a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is notable for its photoreactive properties, allowing it to form covalent bonds with various biological molecules upon exposure to ultraviolet light. Its chemical formula is C4H10ClN3, and it has a molecular weight of 135.6 g/mol .
The choice of reagents and conditions significantly influences the reaction outcomes. For example:
2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride exhibits significant biological activity primarily due to its ability to generate reactive carbenes upon photochemical stimulation. These carbenes can covalently modify proteins, nucleic acids, and other biomolecules, altering their functions and potentially disrupting various biochemical pathways. This property makes it a valuable tool in studying protein-protein interactions and enzyme mechanisms .
The synthesis of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the amine group. A common method includes:
For industrial applications, similar synthetic routes are employed but optimized for larger scale production. This may involve specialized reactors and purification techniques such as distillation and chromatography to maximize yield and purity .
The applications of 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride span several fields:
Research involving 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride focuses on its interactions with various biological molecules. Its ability to form stable covalent bonds with proteins allows researchers to map protein interactions in complex biological systems. The compound's reactivity under different environmental conditions (temperature, light) also influences its efficacy in biological settings .
Several compounds share structural similarities with 2-(3-Methyl-3H-diazirin-3-yl)ethan-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(3-butynyl)-3H-diazirin | 1450752-97-2 | 0.81 | Contains a butynyl group, enhancing hydrophobic interactions. |
2-(3-methyl)-N,N-diethylamine | Not available | 0.79 | Features diethyl substitution affecting solubility. |
2-(4-methyl)-N,N-dimethylamine | Not available | 0.77 | Dimethyl substitution alters reactivity profile significantly. |
These compounds differ primarily in their substituents on the diazirine ring, which affects their reactivity, solubility, and biological activity .